Hex-5-en-1-amine hydrochloride
Description
Hex-5-en-1-amine hydrochloride (CAS No. 27546-60-7) is a hydrochloride salt of a primary amine featuring a six-carbon chain with a double bond at the fifth position. The compound’s reactivity and stability are influenced by both the amine group and the double bond, making it a subject of interest in comparative studies with similar hydrochlorides .
Properties
IUPAC Name |
hex-5-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-2-3-4-5-6-7;/h2H,1,3-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKLGVQQDMWNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-5-en-1-amine hydrochloride can be synthesized through the nucleophilic substitution of hex-5-en-1-amine with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: Hex-5-en-1-amine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under an inert atmosphere at a controlled temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar principles but with optimized conditions for higher yield and purity. The process includes:
Bulk Reactors: Large reactors are used to mix hex-5-en-1-amine with hydrochloric acid.
Temperature Control: Precise temperature control is maintained to ensure the reaction proceeds efficiently.
Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Hex-5-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form primary amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Hex-5-en-1-one, hex-5-en-1-ol.
Reduction Products: Hex-5-en-1-amine.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Hex-5-en-1-amine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hex-5-en-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in nucleophilic substitution reactions, altering the chemical environment of its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of Hex-5-en-1-amine hydrochloride were identified using similarity scoring (0.86–0.93), with the following compounds showing the highest resemblance:
| Compound | CAS Number | Structural Similarity Score | Key Inferred Differences |
|---|---|---|---|
| Hex-5-en-1-amine HCl | 27546-60-7 | 1.00 (Reference) | N/A |
| Compound A | 22537-07-1 | 0.93 | Potential isomerism or substituent variation |
| Compound B | 34825-70-2 | 0.92 | Possible differences in chain length or branching |
| Compound C | 848650-01-1 | 0.86 | Likely distinct functional groups or stereochemistry |
Key Observations:
- Compound A (0.93 similarity): High structural overlap suggests comparable solubility and stability. Minor differences, such as isomerism or alkyl branching, may alter crystallization behavior or bioavailability.
- Compound B (0.92 similarity): Slightly reduced similarity could stem from variations in the hydrocarbon chain (e.g., shorter/longer chains) or positional isomerism of the double bond, impacting hydrophobic interactions.
- Compound C (0.86 similarity): Lower similarity implies significant functional group differences (e.g., additional hydroxyl or halide groups), which may affect reactivity in synthetic pathways or metabolic stability .
Research Findings and Methodological Considerations
- Dissolution Kinetics : Famotidine hydrochloride dissolution profiles (zero-order kinetics, $ R^2 = 0.991 $) suggest that this compound’s solubility could be similarly modeled, though experimental validation is required.

- Analytical Methods : RP-HPLC techniques validated for amitriptyline hydrochloride (accuracy: 98.2–101.3% ) and gabapentin (solution stability: 98.5% over 24 hours ) could be adapted for quantifying this compound and its analogs.


- Stability : The double bond in this compound may introduce susceptibility to oxidation, a factor less prominent in saturated analogs like amitriptyline hydrochloride .
Biological Activity
Hex-5-en-1-amine hydrochloride, characterized by its amine functional group and a double bond in the carbon chain, has garnered interest in various biological contexts. This article explores its biological activities, synthesis methods, and potential applications based on available literature.
- Chemical Formula : C₆H₁₃ClN
- Molecular Weight : 133.63 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water and polar solvents
Biological Activities
This compound exhibits several biological activities primarily attributed to its amine group. Compounds with similar structures often show potential as:
- Antimicrobial Agents : The presence of the amine group may enhance interaction with microbial cell membranes.
- Pharmacological Agents : Potential applications in drug design due to structural similarities with known bioactive compounds.
Table 1: Comparison of Similar Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Hexamethylenetetramine | C₆H₁₈N₄ | Heterocyclic structure; used in pharmaceuticals |
| 1-Hexene | C₆H₁₂ | Aliphatic hydrocarbon; lacks amine functionality |
| 1-Pentene | C₅H₁₀ | Shorter carbon chain; used as an industrial solvent |
The unique combination of an alkene and an amine functional group in this compound allows for diverse reactivity not present in simpler hydrocarbons like 1-pentene or 1-hexene.
While specific mechanisms of action for this compound in biological systems remain undocumented, it is hypothesized that its reactivity as a primary amine could facilitate interactions with various biological targets, potentially influencing enzymatic activity or receptor binding.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Alkylation Reactions : Utilizing alkyl halides to introduce the hexene chain.
- Reductive Amination : Reacting ketones or aldehydes with ammonia or primary amines under reducing conditions.
These methods are crucial for producing the compound in sufficient purity for biological testing.
Q & A
Q. What are the standard synthetic routes for Hex-5-en-1-amine hydrochloride, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves two stages: (1) Amine formation via reductive amination of hex-5-enal with ammonia under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) at 50–80°C and 3–5 bar pressure. (2) Hydrochloride salt formation by treating the free amine with concentrated HCl in anhydrous ethanol, followed by recrystallization . Optimization includes adjusting catalyst loading, reaction time, and stoichiometry of HCl to minimize byproducts like over-alkylated amines. Purity can be monitored via TLC (Rf ~0.3 in 9:1 DCM:MeOH) .
Q. How can researchers validate the purity and identity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient, UV detection at 210 nm) and FT-IR (characteristic N-H stretch at 3200–3400 cm⁻¹ and C=C stretch at 1640 cm⁻¹) . Confirm molecular identity via HRMS (expected [M+H]+: 130.12) and compare with certified reference standards. Residual solvents (e.g., ethanol) should be quantified via GC-MS per ICH Q3C guidelines .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like oxidized amines or hydrolysis byproducts. Use DSC to identify thermal decomposition thresholds (>150°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields of this compound across literature?
- Methodological Answer : Systematically replicate protocols while varying critical parameters (e.g., solvent polarity, HCl addition rate). Use Design of Experiments (DoE) to identify interactions between variables. For example, a 2³ factorial design can assess temperature, catalyst type, and reaction time. Compare results with literature using ANOVA to isolate discrepancies (e.g., lower yields may stem from incomplete salt precipitation) . Cross-validate findings with independent labs to rule out equipment bias .
Q. What advanced techniques are suitable for profiling trace impurities in this compound?
- Methodological Answer : Employ LC-MS/MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and ESI+ ionization to detect impurities at <0.1% levels. For structural elucidation, use NMR (¹³C DEPT for carbons adjacent to double bonds) and compare with spiked impurity standards (e.g., hex-4-en-1-amine isomers). Quantify genotoxic impurities like alkyl chlorides via ICH M7 -compliant assays .
Q. How can computational modeling guide the design of derivatives based on this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to predict reactivity at the double bond and amine group. Use molecular docking (AutoDock Vina) to screen derivatives for receptor binding (e.g., serotonin transporters). Validate predictions with SPR (surface plasmon resonance) to measure affinity (KD) and synthesize top candidates via microwave-assisted coupling .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer : Implement Process Analytical Technology (PAT) tools like in-line FTIR for real-time monitoring of intermediate formation. Use continuous flow reactors to enhance mixing and reduce hot spots during HCl salt formation. Statistical process control (SPC) charts can track critical quality attributes (CQAs) like particle size distribution (PSD) during crystallization .
Methodological Tables
Q. Table 1: Key Analytical Parameters for this compound
Q. Table 2: Factorial Design for Reaction Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 50°C | 80°C |
| Catalyst Loading | 2% Pd/C | 5% Pd/C |
| HCl Equivalents | 1.0 eq | 1.2 eq |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



